4-Bromo-1-tert-butyl-1H-1,2,3-triazole
Overview
Description
4-Bromo-1-tert-butyl-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C₆H₉BrN₃ It is characterized by a triazole ring substituted with a bromine atom at the 4-position and a tert-butyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole typically involves the reaction of 1-tert-butyl-1H-1,2,3-triazole with a brominating agent. One common method is the bromination of 1-tert-butyl-1H-1,2,3-triazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-tert-butyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium azide, potassium thiolate, and primary amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
4-Bromo-1-tert-butyl-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and tert-butyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
1-tert-butyl-1H-1,2,3-triazole: Lacks the bromine substitution, resulting in different reactivity and applications.
4-Bromo-1-methyl-1H-1,2,3-triazole: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
4-Bromo-1-phenyl-1H-1,2,3-triazole:
Uniqueness: 4-Bromo-1-tert-butyl-1H-1,2,3-triazole is unique due to the combination of the bromine atom and the bulky tert-butyl group, which influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties.
Properties
IUPAC Name |
4-bromo-1-tert-butyltriazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-6(2,3)10-4-5(7)8-9-10/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFWUDDDVIYMEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245195 | |
Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-19-0 | |
Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-1,2,3-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260666-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-tert-butyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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